Cas no 156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
![4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- structure](https://es.kuujia.com/scimg/cas/156162-10-6x500.png)
156162-10-6 structure
Nombre del producto:4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Propiedades químicas y físicas
Nombre e identificación
-
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
- Maackiaflavanone
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(2S)- (9CI)
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-,(S)-
- HY-N8824
- (2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- 156162-10-6
- CS-0149133
- AKOS040762008
- DA-55153
- BDBM645352
- US20240016777, Table1a.2
-
- Renchi: InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1
- Clave inchi: DVNXMSLAHMVXOH-DEOSSOPVSA-N
- Sonrisas: C/C(=C/CC1C(O)=CC(O)=C([C@@H]2CC(=O)C3=C(C=C(C(C/C=C(\C)/C)=C3O2)OC)O)C=1)/C
Atributos calculados
- Calidad precisa: 438.20423867g/mol
- Masa isotópica única: 438.20423867g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 6
- Complejidad: 707
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 96.2Ų
- Xlogp3: 6.2
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 655.9±55.0 °C at 760 mmHg
- Punto de inflamación: 220.7±25.0 °C
- Presión de vapor: 0.0±2.0 mmHg at 25°C
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4472-100 mg |
Maackiaflavanone |
156162-10-6 | 100MG |
¥735.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4472-100 mg |
Maackiaflavanone |
156162-10-6 | 98% | 100MG |
¥ 735 | 2023-07-10 | |
A2B Chem LLC | AF03307-5mg |
Maackiaflavanone |
156162-10-6 | 95% | 5mg |
$2780.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43190-5 mg |
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- |
156162-10-6 | 5mg |
¥5120.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4472-100mg |
Maackiaflavanone |
156162-10-6 | 100mg |
¥ 735 | 2024-07-19 |
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Literatura relevante
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1. Book reviews
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
156162-10-6 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-) Productos relacionados
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Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:156162-10-6)Maackiaflavanone

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe